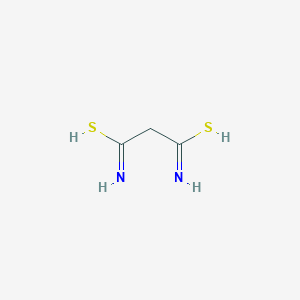
propanediimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediimidothioic acid is an organic compound with the molecular formula C₃H₆N₂S₂ It is characterized by the presence of two imidothioic acid groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanediimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with carbon disulfide under basic conditions. The reaction typically proceeds as follows:
Reaction of Propane-1,3-diamine with Carbon Disulfide:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanediimidothioic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can yield amine derivatives of this compound.
-
Substitution
Reagents: Halogenating agents such as chlorine or bromine.
Conditions: Carried out in the presence of a catalyst.
Products: Halogenated derivatives of this compound.
Scientific Research Applications
Propanediimidothioic acid has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
-
Biology
- Investigated for its potential as an antimicrobial agent due to its sulfur content.
- Studied for its role in enzyme inhibition and protein modification.
-
Medicine
- Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting sulfur-containing biomolecules.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanediimidothioic acid involves its interaction with molecular targets through its imidothioic acid groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include:
Covalent Bond Formation: The sulfur atoms in this compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
Oxidative Stress: The compound can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components.
Comparison with Similar Compounds
Propanediimidothioic acid can be compared with other similar compounds, such as:
Thioacetamide: Similar in containing sulfur, but differs in its structure and reactivity.
Dithiocarbamates: Share the presence of sulfur atoms but have different applications and mechanisms of action.
Thiourea: Contains sulfur and nitrogen atoms, but has distinct chemical properties and uses.
Uniqueness
This compound is unique due to its dual imidothioic acid groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
propanediimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRJIMJPIHAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)S)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=N)S)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














